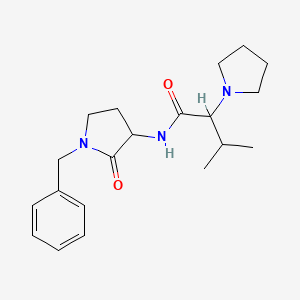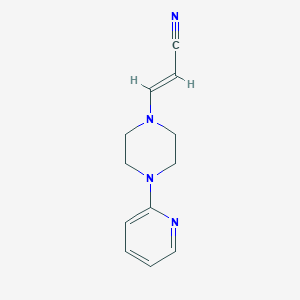
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been widely studied for its potential use in treating various neurological disorders, including attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and addiction.
Wirkmechanismus
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone acts as a selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is primarily located in the prefrontal cortex, an area of the brain that is involved in cognitive processes such as attention, working memory, and decision-making. By blocking the dopamine D4 receptor, this compound modulates the activity of the prefrontal cortex, leading to improvements in cognitive function and reductions in symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been found to increase the release of dopamine in the prefrontal cortex, an effect that is thought to underlie its cognitive-enhancing properties. This compound has also been shown to reduce the activity of the mesolimbic dopamine system, a brain pathway that is involved in addiction and reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone is its selectivity for the dopamine D4 receptor, which allows for more targeted studies of the receptor's role in various neurological disorders. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are a number of future directions for research on 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone. One area of interest is the potential use of this compound in treating other neurological disorders, such as depression and anxiety. Another area of interest is the development of more water-soluble analogs of this compound, which would improve its administration in animal studies. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in humans.
Synthesemethoden
The synthesis of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone involves the reaction of 2,3-dihydro-1-benzofuran with 3,3-dimethylmorpholine and methanesulfonyl chloride. The resulting product is then treated with lithium aluminum hydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders. In ADHD, this compound has been shown to improve cognitive performance and reduce hyperactivity in animal models. In schizophrenia, this compound has been found to reduce the positive symptoms of the disease, such as hallucinations and delusions. In addiction, this compound has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2)10-18-8-7-16(15)14(17)13-9-11-5-3-4-6-12(11)19-13/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXDUWALDYLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)
![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)


![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)
![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)

![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)

![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)
![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
